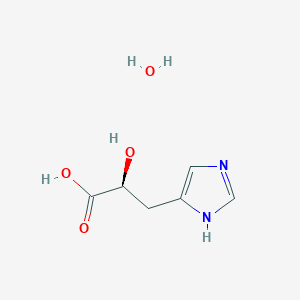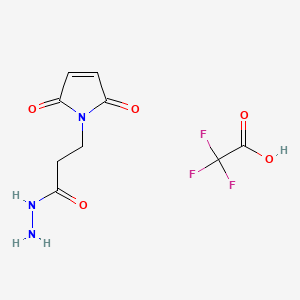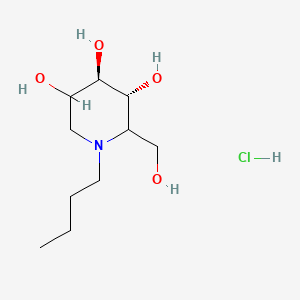
4-Nitrophenyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside is a compound that is commonly used in the field of biomedicine . It is a chromogenic substrate for β-glucanase . The compound is used for research purposes and is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular weight of this compound is 463.39 g/mol . The IUPAC name is 2-(3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-4-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol . The InChI code is 1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2 .Physical and Chemical Properties Analysis
The compound is stored at temperatures below -15°C . More specific physical and chemical properties are not detailed in the search results.Aplicaciones Científicas De Investigación
Synthetic Antigens
Research has demonstrated the synthesis of complex carbohydrates and antigens using 4-nitrophenyl α-D-mannopyranosides as key intermediates. These synthetic processes are crucial for developing vaccines and studying immune responses. For instance, synthetic antigens like 4-aminophenyl O-α-D-mannopyranosyl-(1→2)-O-α-D-mannopyranosyl-(1→6)-O-α-D-mannopyranoside and related disaccharide and trisaccharide compounds have been synthesized, with their identities supported by NMR spectral data. These synthetic efforts are foundational in antigen research and vaccine development (Khan, Piskorz, & Matta, 1994).
Carbohydrate Synthesis and Modification
The compound and its derivatives are used in the synthesis of monodeoxyfluorinated methyl and 4-nitrophenyl α-D-mannobiosides, as well as related trisaccharides. These synthetic routes offer pathways to modify carbohydrate structures, which is pivotal in developing new materials and understanding carbohydrate-based interactions in biological systems. One study detailed the treatment of various mannopyranosides with different agents to produce monodeoxyfluorinated and deacetylated derivatives, showcasing the versatility of these compounds in synthesizing complex carbohydrates (Khan, Jain, Abbas, & Matta, 1990).
Enzyme Specificity and Inhibition Studies
The synthesis of 4-nitrophenyl α-D-mannopyranoside derivatives also facilitates the study of enzyme specificity and inhibition. These compounds are used as substrates or inhibitors in assays to understand enzyme behavior, providing insights into enzyme mechanisms and potential therapeutic targets. For example, derivatives of 4-nitrophenyl α-D-mannopyranoside have been synthesized for use in studying the specificity distribution of chiral cavities in synthetic polymers, demonstrating the compound's utility in materials science and enzymology (Wulff, Grobe-Einsler, Vesper, & Sarhan, 1977).
Drug Delivery and Targeted Therapy
Compounds derived from 4-nitrophenyl α-D-mannopyranoside have implications in drug delivery and targeted therapy. For instance, the synthesis of branched cyclomaltoheptaose with 3-O-α-L-fucopyranosyl-α-D-mannopyranose and its effect on fucosylation of cells demonstrate potential uses in developing drug carriers and understanding cellular processes related to drug delivery (Kimura et al., 2013).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 4-Nitrophenyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside is α-Mannosidase , an enzyme that catalyzes the hydrolysis of terminal, non-reducing mannose residues in mannose-rich glycoconjugates .
Mode of Action
This compound acts as a substrate for α-Mannosidase . The enzyme cleaves the glycosidic bond of the substrate, releasing 4-nitrophenol and a mannose residue. The release of 4-nitrophenol can be monitored spectrophotometrically, making this compound useful in enzyme assays .
Biochemical Pathways
The action of this compound primarily affects the mannose-specific metabolic pathways . By acting as a substrate for α-Mannosidase, it plays a role in the breakdown and utilization of mannose-rich glycoconjugates .
Result of Action
The cleavage of this compound by α-Mannosidase results in the release of 4-nitrophenol and a mannose residue. This can lead to changes in the concentration of these molecules in the cell, potentially affecting cellular processes .
Action Environment
The action of this compound is likely to be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of α-Mannosidase and thus the rate at which the compound is cleaved . Additionally, the presence of other molecules that can interact with α-Mannosidase or the compound itself could also influence its action.
Propiedades
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15+,16+,17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTDRWMZFQVCAR-TZXJRDDMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
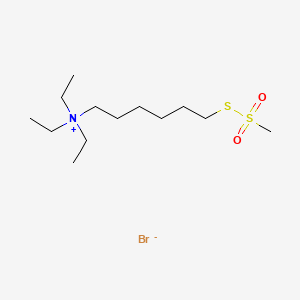
![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B561652.png)
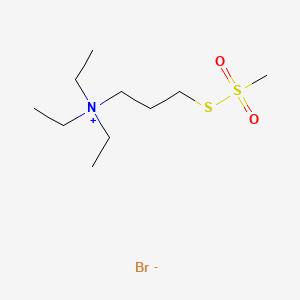
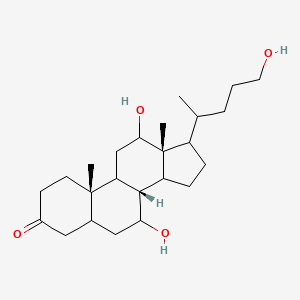
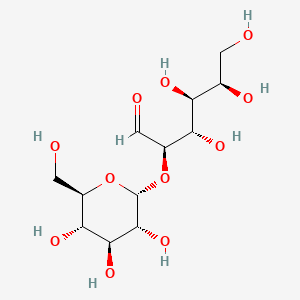
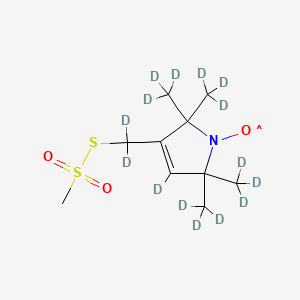
![3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole](/img/structure/B561658.png)
![N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate](/img/structure/B561662.png)
